2-(Trifluoromethyl)pyridin-3-amine
Overview
Description
2-(Trifluoromethyl)pyridin-3-amine is a compound of interest in various fields of chemistry due to its unique molecular structure and properties. The trifluoromethyl group significantly influences its chemical and physical behavior, making it a valuable compound for study and application in material science, catalysis, and organic synthesis.
Synthesis Analysis
The synthesis of compounds similar to 2-(Trifluoromethyl)pyridin-3-amine often involves complex reactions. For instance, Amirnasr et al. (2002) discussed the synthesis of complexes with pyridine derivatives, highlighting the intricacies of such chemical processes (Amirnasr, Schenk, & Meghdadi, 2002).
Molecular Structure Analysis
The molecular structure of compounds containing the pyridin-3-amine moiety has been extensively studied. Joekar et al. (2023) explored the structure of a related compound, 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, using X-ray crystallography, highlighting the importance of structural examination in understanding these compounds' properties (Joekar, Hiscock, & Dawe, 2023).
Chemical Reactions and Properties
The chemical reactions involving pyridin-3-amine derivatives can be quite complex. For example, Chen et al. (2010) described a strategy for synthesizing poly-substituted pyridines, which involves C-F bond breaking (Chen et al., 2010). These reactions are crucial for modifying the compound to achieve desired properties.
Physical Properties Analysis
The physical properties of compounds like 2-(Trifluoromethyl)pyridin-3-amine are influenced by their molecular structure. Hiscock et al. (2019) investigated the properties of a related compound, emphasizing the role of molecular structure in determining physical characteristics (Hiscock et al., 2019).
Chemical Properties Analysis
The chemical properties of pyridin-3-amine derivatives are affected by the presence of functional groups like the trifluoromethyl group. The study by De Rosa et al. (2015) provides insights into the regiochemistry of reactions involving trifluoromethyl-β-diketones, which can be relevant to understanding the chemical behavior of 2-(Trifluoromethyl)pyridin-3-amine (De Rosa, Arnold, Hartline, Truong, Verner, Wang, & Westin, 2015).
Scientific Research Applications
Agrochemical Industry
- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives are majorly used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results or Outcomes : The use of TFMP derivatives in agrochemicals has led to effective protection of crops from pests .
Pharmaceutical Industry
- Summary of Application : Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results or Outcomes : The use of TFMP derivatives in pharmaceuticals has led to the development of effective treatments for various conditions .
Veterinary Industry
- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives are also used in the veterinary industry . Two veterinary products containing the TFMP moiety have been granted market approval .
- Results or Outcomes : The use of TFMP derivatives in veterinary products has led to the development of effective treatments for various conditions .
Synthesis of Novel Imidazo [1,2-a]pyridine-Coumarin Hybrid Molecules
- Summary of Application : 2-Amino-3-chloro-5-trifluoromethylpyridine is used as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules . These molecules are potential inhibitors of NS5B in the treatment of Hepatitis C .
- Results or Outcomes : The synthesis of these hybrid molecules could potentially lead to new treatments for Hepatitis C .
Production of Crop-Protection Products
- Summary of Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of TFMP, is used in the production of several crop-protection products . It is in highest demand among all the TFMP derivatives .
- Methods of Application : 2,3,5-DCTF can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
- Results or Outcomes : The use of 2,3,5-DCTF in crop-protection products has led to effective protection of crops from pests .
Production of Fluorinated Organic Chemicals
- Summary of Application : Many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine . Indeed, the effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
- Results or Outcomes : As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(trifluoromethyl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-6(8,9)5-4(10)2-1-3-11-5/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKZVCLLDKWOKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439540 | |
Record name | 2-(trifluoromethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)pyridin-3-amine | |
CAS RN |
106877-32-1 | |
Record name | 2-(trifluoromethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trifluoromethyl)pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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